molecular formula C5H3BrClNO2S B7873333 3-Bromopyridine-2-sulfonyl chloride

3-Bromopyridine-2-sulfonyl chloride

Cat. No.: B7873333
M. Wt: 256.51 g/mol
InChI Key: DGXRQWJHHNNQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and phenyl sulfonates respectively .

Mode of Action

3-Bromopyridine-2-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .

Biochemical Pathways

It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamides, which are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects and the nature of its interaction with its targets. As a reagent in chemical synthesis, its primary role is likely to be the formation of new bonds and the generation of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the rate of its reactions with nucleophiles may increase with temperature . Its stability could also be affected by exposure to moisture or incompatible substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopyridine-2-sulfonyl chloride typically involves the sulfonylation of 3-bromopyridine. One common method includes the reaction of 3-bromopyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the pyridine ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or recrystallization to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is a good leaving group.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Catalysts: Palladium and copper catalysts are often employed in coupling reactions.

    Solvents: Typical solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with amines can produce sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

3-Bromopyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized pyridine derivatives.

    Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: This compound is employed in the synthesis of pharmaceutical agents, particularly those that require a pyridine moiety. It is also used in the development of enzyme inhibitors and other bioactive molecules.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

3-Bromopyridine-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    4-Bromopyridine-2-sulfonyl chloride: Similar in structure but with the bromine atom at the 4-position, leading to different reactivity and applications.

    3-Chloropyridine-2-sulfonyl chloride: Contains a chlorine atom instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    2-Bromopyridine-3-sulfonyl chloride: The positions of the bromine and sulfonyl chloride groups are reversed, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications that other derivatives may not be able to achieve.

Properties

IUPAC Name

3-bromopyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXRQWJHHNNQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.